4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the formation of Schiff bases, reactions with carboxylic acids, and subsequent cyclization to achieve the desired heterocyclic structures. For instance, Bassyouni et al. (2012) describe the synthesis of various 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related derivatives through a multi-step process involving reactions with carboxylic acids and Schiff base formation (Bassyouni et al., 2012).
Molecular Structure Analysis
Molecular structure investigations, including X-ray crystallography and DFT calculations, provide detailed insights into the conformations and intermolecular interactions of these compounds. Shawish et al. (2021) synthesized s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and analyzed their molecular structures using X-ray crystallography combined with Hirshfeld and DFT calculations (Shawish et al., 2021).
properties
IUPAC Name |
4-[[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methyl]-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O/c1-25-17(13-27-9-3-8-20-27)21-22-19(25)14-6-10-26(11-7-14)12-15-4-2-5-16-18(15)24-28-23-16/h2-5,8-9,14H,6-7,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJTUSOXRXCJQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)CC3=CC=CC4=NON=C43)CN5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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